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molecular formula C11H14N2O B2775412 (1,2,3,4-Tetrahydronaphthalen-1-yl)urea CAS No. 58490-97-4

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea

Cat. No. B2775412
M. Wt: 190.246
InChI Key: PLSFSIDDNZKALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051183

Procedure details

A mixture of 1-benzoyl-3-(1,2,3,4-tetrahydro-1- naphthyl)urea (2.0 g) and aqueous sodium hydroxide (1N; 20 ml) is stirred and heated at reflux for 2.75 hours. The mixture is then cooled in ice and the product is collected and washed with water to afford 1.15 g of the title compound, m.p. 204° to 207° C.
Name
1-benzoyl-3-(1,2,3,4-tetrahydro-1- naphthyl)urea
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][CH2:14]1)=[O:11])(=O)C1C=CC=CC=1>[OH-].[Na+]>[CH:13]1([NH:12][C:10]([NH2:9])=[O:11])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
1-benzoyl-3-(1,2,3,4-tetrahydro-1- naphthyl)urea
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=O)NC1CCCC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.75 hours
Duration
2.75 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled in ice
CUSTOM
Type
CUSTOM
Details
the product is collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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